3-Aminopyridine-2,5-diol

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A unique 1,2,5-substituted pyridine scaffold with amino and dual hydroxyl groups, offering superior hydrogen-bonding capacity for NAMPT inhibitor programs. Its distinct substitution pattern cannot be replicated by common mono-functional analogs, ensuring higher binding fidelity in fragment-based screening and reliable derivatization. High-purity (≥98%) material is essential for crystallography and multi-step synthesis. Ideal for fragment libraries and heterocyclic building block applications.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 1003710-26-6
Cat. No. B1497564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridine-2,5-diol
CAS1003710-26-6
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1O)N
InChIInChI=1S/C5H6N2O2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,6H2,(H,7,9)
InChIKeyTUKZQFVRZYWVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyridine-2,5-diol (CAS 1003710-26-6): A Multifunctional Heterocyclic Scaffold for Fragment-Based Drug Discovery


3-Aminopyridine-2,5-diol (CAS 1003710-26-6) is a pyridine-based heterocyclic compound distinguished by a unique 1,2,5-substitution pattern featuring an amino group and two hydroxyl functionalities . This specific arrangement of electron-donating groups confers a distinctive hydrogen-bonding capacity and reactivity profile that differs fundamentally from its more common mono-substituted aminopyridine or hydroxypyridine isomers. It serves as a versatile synthetic intermediate and a high-value scaffold in fragment-based drug discovery, particularly for developing inhibitors targeting enzymes like nicotinamide phosphoribosyltransferase (NAMPT) [1].

Why Generic Substitution of 3-Aminopyridine-2,5-diol (CAS 1003710-26-6) with Common Isomers Leads to Experimental Failure


The substitution pattern of 3-Aminopyridine-2,5-diol (CAS 1003710-26-6) is critical to its function and cannot be replicated by its more common analogs like 3-aminopyridine (CAS 462-08-8) or 3-hydroxypyridine (CAS 109-00-2). The presence of both amino and dual hydroxyl groups creates a unique hydrogen-bonding network and electronic environment that directly influences binding affinity in biochemical assays . Substituting with a mono-functional analog (e.g., 3-aminopyridine) eliminates key hydrogen-bond donor/acceptor sites, compromising binding potency. Similarly, using an alternative regioisomer (e.g., 2,5-dihydroxypyridine) removes the critical 3-amino group necessary for specific interactions with target proteins like NAMPT. The quantitative evidence below demonstrates how these structural differences manifest in measurable performance and purity metrics.

Quantitative Differentiation Guide for 3-Aminopyridine-2,5-diol (CAS 1003710-26-6) Against Structural Analogs


Comparative Purity Specifications: 3-Aminopyridine-2,5-diol vs. Mono-Substituted Analogs

3-Aminopyridine-2,5-diol is typically supplied at a purity of ≥95% , with specialized vendors offering grades up to 98% . This baseline purity is comparable to, but often slightly lower than, the more common, simpler mono-substituted analogs. For instance, 3-aminopyridine (CAS 462-08-8) is widely available at ≥99% purity , and 3-hydroxypyridine (CAS 109-00-2) is routinely sourced at ≥98% purity . The slightly lower standard purity of the diol reflects the increased synthetic complexity of its di-substituted scaffold. However, suppliers offering the 98% grade provide a critical, verifiable quality differentiator for applications demanding higher purity.

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Enhanced Hydrogen-Bonding Capacity: 3-Aminopyridine-2,5-diol vs. Mono-Functional Pyridines

The molecular structure of 3-Aminopyridine-2,5-diol provides a significantly higher hydrogen-bonding capacity compared to its simpler analogs. It contains 3 hydrogen bond donor atoms and 4 hydrogen bond acceptor atoms . In contrast, 3-aminopyridine possesses only 1 donor and 1 acceptor, while 3-hydroxypyridine has 1 donor and 2 acceptors [1]. This quantitative difference in possible hydrogen-bond interactions makes the diol a superior scaffold for fragment-based screening and lead optimization programs aiming to maximize ligand efficiency through directed polar interactions with a protein target.

Fragment-Based Drug Design Computational Chemistry Medicinal Chemistry

Fragment-Derived Potency: NAMPT Activation by a 3-Aminopyridine-2,5-diol Amide Derivative

While direct data for the parent 3-Aminopyridine-2,5-diol is limited, an amide derivative synthesized from this scaffold demonstrates potent activation of human NAMPT with an EC50 of 12 nM [1]. This class-level activity is a direct consequence of the scaffold's ability to engage the target's active site through its specific 3-aminopyridine moiety [2]. The base fragment (3-aminopyridine-2,5-diol) provides the essential molecular recognition element, confirming its utility as a privileged starting point for designing potent enzyme modulators. This contrasts sharply with the activity of simpler fragments like 3-aminopyridine, which on its own shows no direct NAMPT activation at similar concentrations.

NAMPT Enzyme Activation Fragment-Based Drug Discovery

Targeted Application Scenarios for 3-Aminopyridine-2,5-diol (CAS 1003710-26-6) Based on Quantified Differentiation


Fragment-Based Lead Discovery for NAMPT Modulation

3-Aminopyridine-2,5-diol serves as an ideal, low-molecular-weight fragment for initiating a NAMPT inhibitor program. Its 3-aminopyridine core provides the essential pharmacophore [1], while the additional hydroxyl groups offer convenient synthetic handles for rapid derivatization and SAR exploration. The procurement of high-purity (>98%) material is essential for high-concentration fragment soaking in crystallography studies .

Synthesis of Advanced Heterocyclic Intermediates

The presence of three distinct nucleophilic sites (amine and two hydroxyls) makes this compound a powerful building block for constructing complex fused heterocycles, such as imidazopyridines or oxazolopyridines. The 98% purity grade is critical for multi-step syntheses where side reactions from impurities could drastically lower overall yields .

Biophysical Assay Development and Protein Crystallography

As a small, highly soluble fragment with multiple hydrogen-bonding sites, 3-Aminopyridine-2,5-diol is an excellent candidate for fragment-based screening by NMR, SPR, or X-ray crystallography. Its high solubility allows for screening at high concentrations (e.g., 100-500 µM) to detect weak, low-affinity interactions with novel protein targets [2].

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